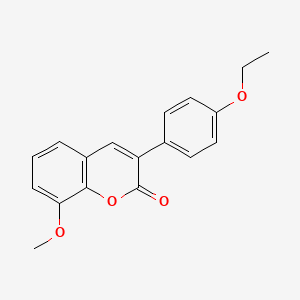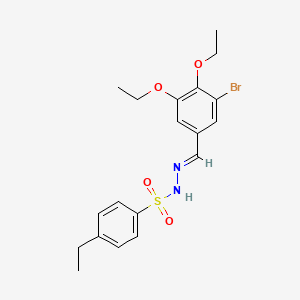![molecular formula C22H22N2O4S2 B5739439 N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)
N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide, also known as MSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSB is a white, crystalline solid that is soluble in organic solvents, and its molecular formula is C23H24N2O4S2.
作用机制
The mechanism of action of N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves the formation of covalent bonds between N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide and its target molecules. N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide can selectively react with lysine residues in proteins, which can lead to the inhibition of enzymatic activity or the disruption of protein-protein interactions. N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide can also inhibit the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme.
Biochemical and physiological effects:
N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been shown to have several biochemical and physiological effects, depending on the target molecule and the concentration of N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide used. Inhibition of carbonic anhydrase by N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide can lead to the reduction of bicarbonate production and pH regulation in the body. N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide can also inhibit the activity of acetylcholinesterase, which can lead to the accumulation of acetylcholine and the stimulation of cholinergic receptors.
实验室实验的优点和局限性
N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide has several advantages for use in lab experiments, including its selectivity for lysine residues in proteins and its ability to form strong hydrogen bonds with other molecules. However, N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide can also have off-target effects and can react with other nucleophiles in the reaction mixture, which can complicate data interpretation. Additionally, N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide can be difficult to synthesize in high yields and may require specialized equipment and expertise.
未来方向
There are several future directions for research on N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide, including:
1. Development of N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide-based inhibitors for other enzymes and proteins.
2. Investigation of the potential use of N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide as a building block for the synthesis of functional materials.
3. Study of the effects of N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide on different cell types and in vivo models.
4. Optimization of the synthesis of N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide and related compounds.
5. Exploration of the potential use of N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide in drug discovery and development.
Conclusion:
In conclusion, N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide is a chemical compound that has shown promising results in various scientific fields, including medicinal chemistry, biochemistry, and materials science. N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide has a unique mechanism of action and can selectively modify lysine residues in proteins, which makes it a useful tool for studying protein structure and function. While N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide has several advantages for use in lab experiments, there are also limitations and challenges that need to be addressed in future research.
合成方法
The synthesis of N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves the reaction between N-methylbenzenesulfonamide and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phosgene and ammonia to obtain N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide. The yield of N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide can be improved by optimizing the reaction conditions and using high-quality starting materials.
科学研究应用
N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide has shown promising results as an inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase. N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide has also been studied for its potential use in cancer therapy, as it has demonstrated cytotoxic effects against several cancer cell lines.
In biochemistry, N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been used as a tool to probe the structure and function of proteins. N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide can selectively modify lysine residues in proteins, which can be used to study the role of lysine residues in protein-protein interactions and enzymatic activity.
In materials science, N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and supramolecular polymers. N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide can form strong hydrogen bonds with other molecules, which makes it a useful component for designing materials with specific properties.
属性
IUPAC Name |
N-methyl-N,N'-bis-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-17-9-13-20(14-10-17)29(25,26)23-22(19-7-5-4-6-8-19)24(3)30(27,28)21-15-11-18(2)12-16-21/h4-16H,1-3H3/b23-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQSHZXLYZCSFS-GHVJWSGMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5739374.png)

![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5739393.png)
![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)